6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
This compound features a bicyclic pyrrolo[2,3-c]pyridine core with a tetrahydro ring system, a carboxylic acid group at position 2, and a tert-butoxycarbonyl (Boc) protective group at position 4. The Boc group enhances solubility and stability during synthetic processes, making it a key intermediate in medicinal chemistry for drug discovery . Its molecular formula is inferred as C₁₃H₁₈N₂O₄ (exact data unavailable in evidence), and it is structurally analogous to sulfur-containing derivatives like 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid (CAS: 165947-51-3), which has a thiophene ring instead of pyrrole .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)14-10(8)7-15/h6,14H,4-5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYPPKQUXCMLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The BOC group serves to protect the amine during the reaction, preventing it from reacting with other compounds in the mixture.
Biochemical Pathways
The presence of the boc group suggests that it may be involved in reactions involving amines, potentially affecting pathways where these molecules play a key role.
Pharmacokinetics
The presence of the boc group can influence these properties, as it can increase the compound’s lipophilicity, potentially enhancing its absorption and distribution.
Biological Activity
6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₆H₁₉N₃O₄
- Molecular Weight : 309.34 g/mol
- CAS Number : 1240361-06-1
The tert-butoxycarbonyl (Boc) group is significant for protecting amine functionalities during synthesis and may influence the compound's pharmacological properties.
Anticancer Potential
Pyrrolidine derivatives have been evaluated for their anticancer activities. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For example, a related study highlighted that certain pyrrolidine-based compounds inhibited cell proliferation in human cancer cell lines by inducing cell cycle arrest . The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Neuroprotective Effects
There is emerging evidence that pyrrolidine derivatives may possess neuroprotective properties. Compounds structurally similar to 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . Such effects are crucial in the context of neurodegenerative diseases like Alzheimer's.
Case Studies
The biological activity of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors may lead to downstream signaling alterations beneficial for neuroprotection.
- Oxidative Stress Reduction : By scavenging free radicals or upregulating antioxidant defenses, these compounds can mitigate oxidative damage.
Scientific Research Applications
Synthesis Pathways
The synthesis of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. Notable methods include:
- Cyclization Reactions : Utilizing various cyclization strategies to form the pyrrolo ring system.
- Protective Group Strategies : The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during synthesis.
Drug Development
The compound has shown promise as a precursor for developing inhibitors targeting specific enzymes and receptors. For instance:
- Arginase Inhibition : Research indicates that derivatives of this compound can inhibit arginase activity, which is crucial in regulating nitric oxide synthesis and has implications in cancer therapy and immunology .
Neuropharmacology
Studies have explored the potential of this compound in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter receptors.
Case Study 1: Arginase Inhibitors
In a study focused on arginase inhibitors, derivatives of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid were synthesized and evaluated for their inhibitory effects on arginase activity. The findings revealed significant inhibition rates compared to controls, indicating the compound's potential as a therapeutic agent in conditions where arginine metabolism is dysregulated .
Case Study 2: Synthesis of Bioactive Compounds
Research highlighted the use of this compound as an intermediate in synthesizing bioactive molecules with potential applications in treating various diseases. The ability to modify the pyrrolo structure allows for the exploration of diverse pharmacological profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Physical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Core Heteroatom Differences: The thieno analog (sulfur atom) exhibits a higher density (1.3 g/cm³) and boiling point (453.2°C) compared to the pyrrolo analog (nitrogen atom), likely due to sulfur’s larger atomic radius and polarizability .
- Substituent Effects : Chloro and methoxy substituents at position 5 reduce synthetic yields (71–80%) compared to the Boc-protected derivative, possibly due to steric or electronic challenges .
- Functional Group Impact : The Boc group improves solubility in organic solvents, while the carboxylic acid enables further derivatization (e.g., amide coupling) for drug design .
2.4 Stability and Reactivity
- Boc Protection : The Boc group shields the amine during synthesis, reducing side reactions. Its removal under acidic conditions (e.g., TFA) enables controlled deprotection .
Preparation Methods
Route A: Cyclization of Precursor Intermediates
This method involves constructing the fused heterocyclic core via cyclization of suitably functionalized precursors, followed by Boc protection.
Example:
A typical synthesis involves cyclizing a 2-aminopyridine derivative with a suitable aldehyde or ketone to form the fused ring, followed by Boc protection to yield the target compound.
Route B: Multi-step Synthesis via Amide Bond Formation
This approach uses peptide coupling reagents to attach the Boc-protected amino acid to a heterocyclic scaffold.
Note:
This route emphasizes the use of coupling reagents like PyBOP, which facilitate amide bond formation, followed by Boc protection to safeguard the nitrogen atom.
Route C: Direct Functionalization of the Pyridine Ring
In some cases, the Boc group is introduced after the heterocycle is assembled via direct functionalization.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| N-Boc protection of pyridine nitrogen | React with Boc2O in DCM at 0°C to room temperature | 75-88% |
Note:
This method is less common due to potential regioselectivity issues but is useful for late-stage modifications.
Data Summary of Preparation Methods
| Method | Key Reagents | Solvent | Reaction Time | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization-based | Aminopyridine derivatives, acids | Acetic acid, PPA | 12-24 hours | 70-85% | High regioselectivity | Multi-step, requires precursor synthesis |
| Peptide coupling | PyBOP/HATU, Boc2O, DIPEA | DCM | 24-48 hours | 70-92% | Modular, adaptable | Sensitive to moisture, reagent cost |
| Direct N-Boc protection | Boc2O, DCM | 0°C to RT | 2-6 hours | 75-88% | Simple, late-stage modification | Regioselectivity concerns |
Data Table Summarizing Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via Boc protection of the pyrrolopyridine core. A representative procedure involves dissolving a precursor (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) in methanol, followed by acid-catalyzed deprotection using concentrated HCl. Reaction conditions (e.g., 1 hour stirring at room temperature) are critical for maintaining the integrity of the Boc group while avoiding over-acidification . Characterization via H NMR and HPLC is recommended to confirm purity and structural fidelity.
Q. How is the Boc group strategically utilized in the synthesis of this compound?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group acts as a temporary protecting agent for secondary amines during multi-step syntheses. Its stability under basic conditions and ease of removal via acidic hydrolysis (e.g., HCl in methanol) make it ideal for intermediates. For example, in , HCl selectively cleaves the Boc group without degrading the pyrrolopyridine scaffold . Researchers should monitor reaction progress via TLC or LC-MS to prevent premature deprotection.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- H NMR : To confirm the presence of the Boc group (distinct tert-butyl peaks at ~1.4 ppm) and aromatic protons in the pyrrolopyridine ring (6.5–8.0 ppm).
- HPLC : For assessing purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 323.3).
Refer to protocols in for analogous compounds, which detail solvent systems and column conditions .
Advanced Research Questions
Q. How can researchers optimize the stability of this compound under varying pH conditions?
- Methodological Answer : The Boc group is labile under strongly acidic conditions. To enhance stability:
- Storage : Keep at -20°C in anhydrous DMSO or methanol, avoiding prolonged exposure to moisture.
- Buffering : Use neutral pH buffers (e.g., PBS) in biological assays. demonstrates that HCl in methanol effectively removes the Boc group, suggesting acidic environments should be minimized during storage .
- Stability Assays : Conduct accelerated degradation studies at 40°C/75% RH, monitoring via HPLC .
Q. What strategies resolve contradictions in reported synthetic yields for Boc-protected pyrrolopyridines?
- Methodological Answer : Yield discrepancies often arise from:
- Reagent Purity : Ensure anhydrous solvents and fresh HCl (e.g., reports 5.962 mmol scale with 3 ml concentrated HCl) .
- Temperature Control : Exothermic deprotection steps may require cooling.
- Byproduct Formation : Use scavengers (e.g., triethylsilane) to suppress side reactions. Cross-validate yields using alternative routes, such as tert-butyloxycarbonylation with Boc₂O in THF .
Q. How can this compound serve as a precursor for biologically active analogs?
- Methodological Answer : The carboxylic acid moiety enables conjugation with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/HCl). For example:
- Anticancer Derivatives : Link to thiophene or pyrimidine scaffolds, as in , where similar structures show antitumor activity .
- Enzyme Inhibitors : Modify the pyrrolopyridine core to target kinase ATP-binding pockets. Biological screening should include cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .
Q. What chromatographic methods are optimal for purifying this compound?
- Methodological Answer :
- Normal-Phase SiO₂ Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) to separate Boc-protected intermediates.
- Reverse-Phase HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for final purification. recommends preparative HPLC with UV detection at 254 nm for analogous heterocycles .
Q. How do structural modifications (e.g., substituents on the pyrrolopyridine ring) impact solubility and reactivity?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -OH, -NH₂) via post-Boc deprotection. highlights methyl/ethyl ester analogs with improved aqueous solubility .
- Reactivity : Electron-withdrawing groups (e.g., -Cl) on the ring enhance electrophilic substitution rates. Computational modeling (DFT) can predict sites for regioselective functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
